molecular formula C21H21NO5S2 B2671068 Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-59-1

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2671068
CAS No.: 941888-59-1
M. Wt: 431.52
InChI Key: FUXIGAOAXKKOHT-UHFFFAOYSA-N
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Description

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Properties

IUPAC Name

methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-4-27-18-8-6-5-7-17(18)22-29(24,25)20-16(13-28-19(20)21(23)26-3)15-11-9-14(2)10-12-15/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXIGAOAXKKOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, in the presence of sulfur sources.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents like chlorosulfonic acid, followed by amination with an appropriate amine.

    Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
  • Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-chlorophenyl)thiophene-2-carboxylate
  • Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)furan-2-carboxylate

Uniqueness

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the presence of both the sulfamoyl and ester functional groups on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring with a sulfamoyl group and an ethoxyphenyl substituent. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring : Achieved through the cyclization of suitable precursors.
  • Introduction of the Sulfamoyl Group : Reaction with a sulfonamide reagent.
  • Esterification : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, showing effectiveness particularly against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLLow

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including prostate cancer cells (PC-3). The proposed mechanism includes the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Prostate Cancer Cell Line (PC-3)

In a study examining the effects on PC-3 cells, treatment with this compound resulted in:

  • Cell Viability Reduction : Significant decrease in cell viability observed at concentrations above 50 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cells after treatment.
  • Cell Cycle Arrest : Notable accumulation in the G0/G1 phase was reported.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Signal Transduction Modulation : The compound might interfere with signaling pathways that regulate cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to cellular stress, leading to apoptosis in cancer cells.

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step procedures:

  • Thiophene core formation : Utilize cyclization reactions (e.g., Gewald reaction) or coupling of pre-functionalized thiophene intermediates .
  • Sulfamoylation : Introduce the sulfamoyl group via coupling of 2-ethoxyphenylsulfamoyl chloride with the thiophene intermediate under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
  • Esterification : Methyl ester formation using methanol under acidic or coupling reagent (e.g., DCC/DMAP) conditions .
    Optimization : Adjust reaction temperatures (e.g., 60–80°C for sulfamoylation) and catalysts (e.g., BF₃·Et₂O for cyclization) to improve yields . Confirm purity via column chromatography (n-hexane/ethyl acetate gradients) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid incompatibles like strong oxidizers .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccate to limit moisture exposure .

Q. What spectroscopic techniques are essential for characterizing this compound's structure?

Answer:

  • NMR (¹H/¹³C) : Assign proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm; thiophene protons at δ 6.8–7.5 ppm) .
  • FT-IR : Confirm sulfamoyl (N–H stretch ~3300 cm⁻¹) and ester (C=O stretch ~1700 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed using SHELX programs?

Answer:

  • Challenges : Crystal twinning, disorder in the ethoxyphenyl group, or weak diffraction due to flexible substituents .
  • Solutions :
    • Use SHELXD for phase determination in cases of weak data .
    • Refine disordered regions with SHELXL restraints (e.g., SIMU/DELU for thermal parameters) .
    • Validate structures with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How does the sulfamoyl group influence the compound's reactivity and interactions in biological systems?

Answer:

  • Reactivity : The sulfamoyl group acts as an electron-withdrawing moiety, enhancing electrophilic substitution on the thiophene ring .
  • Biological Interactions :
    • Forms hydrogen bonds with enzyme active sites (e.g., carbonic anhydrase) via –SO₂NH– .
    • Modulates solubility and bioavailability; compare with methylsulfonyl analogs for SAR studies .

Q. What strategies can resolve contradictions in biological activity data across different studies?

Answer:

  • Methodological Replication : Standardize assay conditions (e.g., pH, solvent DMSO concentration) .
  • Orthogonal Assays : Validate enzyme inhibition (in vitro) with cell-based assays (in vivo) to confirm target engagement .
  • Data Normalization : Control for purity (HPLC ≥95%) and batch variability .

Q. How can computational methods predict the compound's behavior in novel synthetic pathways?

Answer:

  • DFT Calculations : Model transition states for sulfamoylation or esterification steps to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., dichloromethane vs. DMF) .
  • Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .

Q. What are effective approaches for modifying the thiophene core to enhance specific properties?

Answer:

  • Substituent Variation :
    • Replace 4-methylphenyl with electron-deficient aryl groups (e.g., 4-CF₃) to improve metabolic stability .
    • Introduce heteroatoms (e.g., pyridine-fused thiophene) to alter π-stacking interactions .
  • Functional Group Addition :
    • Add polar groups (e.g., –OH, –NH₂) to the thiophene core to enhance solubility .
    • Test methyl-to-ethyl ester substitutions to modulate lipophilicity .

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